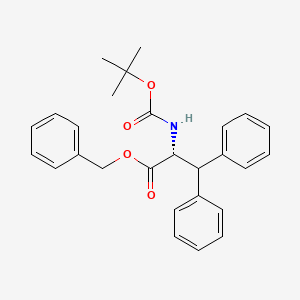

N-Boc-3,3-diphenyl-D-alanine Benzyl ester

Description

Significance of Atypical Amino Acid Derivatives in Organic Synthesis

Atypical amino acid derivatives, also known as non-proteinogenic or unnatural amino acids, are amino acids that are not found in proteins naturally. wikipedia.org Their importance in organic synthesis is multifaceted. They serve as crucial intermediates in the synthesis of a wide array of biologically active molecules and natural products. wikipedia.orgmdpi.com The incorporation of these derivatives into peptides can lead to peptidomimetics with enhanced properties, such as increased stability against enzymatic degradation, improved receptor selectivity, and prolonged therapeutic effects.

The chemical versatility of these amino acid scaffolds allows for the introduction of diverse functional groups and structural modifications that are not accessible with their natural counterparts. mdpi.com This enables chemists to fine-tune the steric and electronic properties of molecules, leading to the development of novel drugs, catalysts, and materials. amerigoscientific.com For instance, the synthesis of β-amino acid derivatives, a class of atypical amino acids, is a significant area of research due to their presence in various biologically active compounds. rsc.orgnih.gov

Overview of N-Boc-3,3-diphenyl-D-alanine Benzyl (B1604629) Ester as a Chiral Building Block

N-Boc-3,3-diphenyl-D-alanine Benzyl ester is a prime example of a chiral building block, a molecule that possesses a defined three-dimensional structure and is used to introduce chirality into a larger synthetic target. Chirality, or "handedness," is a fundamental property in chemistry and biology, as the different enantiomers (mirror-image isomers) of a molecule can have vastly different biological activities.

The "D" configuration of the alanine (B10760859) backbone in this compound is crucial. frontiersin.orgnih.gov This specific stereochemistry allows for the diastereoselective synthesis of complex molecules, where one diastereomer is formed in preference to others. The bulky diphenyl groups on the β-carbon play a significant role in directing the stereochemical outcome of reactions, acting as a powerful stereodirecting group.

The N-Boc and benzyl ester protecting groups are integral to its function as a building block. The Boc group is stable under a variety of reaction conditions but can be easily removed with acid, allowing for the selective unmasking of the amine functionality for further reactions, such as peptide bond formation. Similarly, the benzyl ester can be cleaved under different conditions, typically through hydrogenolysis, providing orthogonal protection that is essential in multi-step syntheses.

Historical Context of Diphenylalanine Derivatives in Chemical Research

The term diphenylalanine has been used to describe an unnatural amino acid that has been employed in the synthesis of pseudopeptide analogues capable of inhibiting certain enzymes. wikipedia.org Historically, the term has also referred to the dipeptide of phenylalanine (Phe-Phe). wikipedia.org Research into diphenylalanine and its derivatives gained significant traction with the discovery of their ability to self-assemble into highly ordered nanostructures, such as nanotubes and nanofibers. nih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

benzyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO4/c1-27(2,3)32-26(30)28-24(25(29)31-19-20-13-7-4-8-14-20)23(21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23-24H,19H2,1-3H3,(H,28,30)/t24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFISHIKNOUFXJK-XMMPIXPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for N Boc 3,3 Diphenyl D Alanine Benzyl Ester

Stereoselective and Asymmetric Synthesis Approaches

Stereoselective methods are designed to favor the formation of a specific stereoisomer. These are broadly categorized into diastereoselective and enantioselective strategies.

Diastereoselective strategies often involve the use of a chiral auxiliary, a temporary chemical moiety that is attached to the substrate to guide the stereochemical course of a reaction. For the synthesis of β,β-diarylalanines, alkylation employing a chiral auxiliary is a known approach. In a typical sequence, a glycine (B1666218) derivative is attached to a chiral auxiliary, such as an Evans oxazolidinone. The resulting compound is then deprotonated to form an enolate, which is subsequently alkylated. The bulky chiral auxiliary physically blocks one face of the enolate, forcing the incoming electrophile (in this case, a diphenylmethyl group) to attack from the less hindered face. This results in the formation of one diastereomer in preference to the other. After the alkylation step, the diastereomers can be separated chromatographically, and the chiral auxiliary is cleaved to yield the desired enantiomerically pure amino acid.

Table 1: Conceptual Diastereoselective Synthesis Steps

| Step | Description |

|---|---|

| 1. Auxiliary Attachment | Coupling of a glycine building block with a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one). |

| 2. Enolate Formation | Deprotonation at the α-carbon using a strong base like lithium diisopropylamide (LDA). |

| 3. Diastereoselective Alkylation | Reaction of the enolate with a diphenylmethyl halide (e.g., bromodiphenylmethane). |

| 4. Diastereomer Separation | Purification of the desired diastereomer, typically via column chromatography. |

| 5. Auxiliary Cleavage | Hydrolytic or reductive removal of the chiral auxiliary to yield the free amino acid. |

Enantioselective synthesis aims to directly create the desired enantiomer without relying on the formation and separation of diastereomers. This is often achieved using chiral catalysts or by starting from a chiral precursor.

One of the most effective strategies for asymmetric synthesis is to begin with a readily available, inexpensive chiral molecule, often referred to as the "chiral pool." A documented method for synthesizing N-Boc-D-diphenylalanine involves a convenient six-step synthesis starting from L-serine methyl ester hydrochloride. researchgate.net This linear approach uses the inherent stereochemistry of L-serine and, through a series of transformations that include an inversion of configuration, produces the target D-amino acid derivative.

The synthesis pathway typically involves:

Protection: The amino and carboxyl groups of L-serine methyl ester are protected. The amino group is commonly protected with a Boc group.

Activation: The hydroxyl group of the serine side chain is converted into a good leaving group, such as a tosylate or mesylate.

Nucleophilic Displacement: The activated hydroxyl group is displaced by a diphenylmethyl nucleophile. This step proceeds via an SN2 mechanism, which results in the inversion of the stereocenter from the L-configuration of serine to the D-configuration of the product.

Esterification: The methyl ester is either transesterified or hydrolyzed and then re-esterified with benzyl (B1604629) alcohol to form the final benzyl ester.

The alkylation of enolates is a powerful tool for C-C bond formation. uwo.ca For enantioselective synthesis, this reaction can be performed using a chiral phase-transfer catalyst. In this approach, an achiral N-Boc-glycine benzyl ester is deprotonated to form an enolate. This enolate then forms an ion pair with the chiral catalyst. The catalyst creates a chiral environment around the enolate, directing the subsequent alkylation with a diphenylmethyl halide to stereoselectively produce the D-enantiomer.

Another advanced technique involves the catalytic asymmetric hydrogenation of a dehydroamino acid precursor. acs.orgnih.gov In this method, an achiral N-Boc protected dehydro-β,β-diphenylamino acid ester is synthesized first. This tetrasubstituted olefin is then hydrogenated using a chiral catalyst, such as a rhodium complex with a Josiphos ligand. acs.orgresearchgate.net The catalyst coordinates to the double bond in a specific orientation, leading to the delivery of hydrogen to one face of the molecule, thereby generating the D-stereocenter with high enantioselectivity (up to 99% ee). nih.govresearchgate.net

Enantioselective Synthesis Routes

Protecting Group Strategies in N-Boc-3,3-diphenyl-D-alanine Benzyl Ester Synthesis

The synthesis of this di-protected amino acid relies on an orthogonal protection strategy, where the amine and carboxyl groups are masked with groups that can be removed under different conditions. wikipedia.orgucalgary.ca This allows for selective chemical transformations at other parts of the molecule or for controlled deprotection during subsequent peptide synthesis.

Role of the tert-Butyloxycarbonyl (Boc) Group in Amino Protection

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis, particularly in peptide chemistry. jk-sci.com Its primary role is to decrease the nucleophilicity of the amino group, preventing it from participating in unwanted side reactions, such as self-polymerization during the activation of the carboxyl group.

Key features of the Boc group include:

Stability: The Boc group is stable under a wide range of conditions, including basic and nucleophilic environments, making it compatible with many synthetic transformations. organic-chemistry.org

Ease of Introduction: It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. jk-sci.com

Acid Lability: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent. jk-sci.comwikipedia.org This acid-lability is a cornerstone of its utility, allowing for its selective removal.

Role of the Benzyl Ester Group in Carboxyl Protection

The benzyl ester serves as a robust protecting group for the carboxylic acid functionality. ddugu.ac.in Protection of the carboxyl group is necessary to prevent it from reacting with coupling reagents or the deprotected amine of another amino acid during peptide synthesis. ucalgary.ca

Key features of the Benzyl ester group include:

Stability: Benzyl esters are stable to the mildly acidic conditions used to remove the Boc group, which is crucial for orthogonal protection strategies. wikipedia.org They are also stable to basic conditions.

Ease of Introduction: Benzyl esters can be formed by treating the amino acid with benzyl alcohol in the presence of an acid catalyst. researchgate.net

Hydrogenolysis: The primary method for cleaving the benzyl ester is through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium-on-carbon catalyst), a mild method that does not affect most other functional groups, including the Boc group. wikipedia.orgresearchgate.net

Selective Deprotection Methodologies for N-Boc and Benzyl Ester Moieties

The ability to selectively remove either the N-Boc or the benzyl ester group is fundamental to the utility of this compound in multi-step synthesis. This orthogonal stability allows for either N-terminal or C-terminal chain elongation.

The table below summarizes the selective deprotection methods.

| Protecting Group | Reagents for Removal | Conditions | Other Protecting Groups Affected |

| N-Boc | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) jk-sci.comwikipedia.org | Anhydrous, Room Temperature | Generally none; Benzyl ester is stable. |

| Hydrochloric Acid (HCl) in Ethyl Acetate or Dioxane wikipedia.org | Anhydrous, Room Temperature | Generally none; Benzyl ester is stable. | |

| Aluminum Chloride (AlCl₃) wikipedia.org | Anhydrous, for selective cleavage in the presence of other acid-sensitive groups. | May affect other acid-labile groups depending on the substrate. | |

| Benzyl Ester | H₂ gas, Palladium on Carbon (Pd/C) wikipedia.org | Atmospheric or higher pressure, Room Temperature | Cleaves other benzyl-type protecting groups (e.g., Cbz) and reduces some other functional groups. Boc group is stable. |

| Sodium Borohydride (NaBH₄) with catalytic Pd-C researchgate.net | Methanol, Room Temperature | A user-friendly alternative to using a hydrogen cylinder researchgate.net. | |

| Bis(tributyltin) oxide | Aprotic solvents | Can chemoselectively cleave benzyl esters in the presence of N-Boc groups rsc.org. | |

| Enzymes (e.g., Lipase) | Aqueous buffer, pH 5-9 | Offers high selectivity under very mild conditions nih.gov. |

Advanced Synthetic Techniques Applicable to this compound

Modern synthetic chemistry offers several advanced techniques that could be applied to improve the synthesis of this compound, focusing on efficiency, safety, and scalability.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions by efficiently heating the solvent and reactants. This technique could potentially reduce reaction times for both the esterification and Boc-protection steps, leading to higher throughput. It is often associated with improved yields and reduced side-product formation.

Flow Chemistry: Continuous flow synthesis involves pumping reactants through a reactor where they mix and react. This method offers superior control over reaction parameters like temperature, pressure, and mixing, leading to better reproducibility and safety, especially for highly exothermic reactions. It is particularly well-suited for large-scale manufacturing.

Enzymatic Catalysis: The use of enzymes, such as lipases, offers a highly selective and environmentally friendly approach to synthesis and deprotection. nih.gov A lipase could potentially be used for the selective deprotection of the benzyl ester under neutral pH and ambient temperature, which is exceptionally mild compared to hydrogenolysis. nih.gov This method is also valuable for its high chemo- and enantioselectivity.

Mechanochemistry: This technique involves inducing reactions through mechanical force (e.g., grinding or milling), often in the absence of a solvent. nih.gov Applying mechanochemistry could drastically reduce solvent waste, aligning with green chemistry principles, and potentially enable reactions that are difficult to achieve in solution. nih.gov

Grignard Reagent Alkylation in β-Branched Amino Acid Synthesis

The introduction of bulky substituents at the β-position of amino acids, such as the two phenyl groups in this compound, can be conceptually approached through the alkylation of a suitable α-amino acid derivative using a Grignard reagent. Grignard reagents, with the general formula R-Mg-X, are potent organometallic nucleophiles widely used for forming carbon-carbon bonds. byjus.com Their application in amino acid synthesis, however, requires careful consideration of protecting groups due to their high reactivity and basicity.

The primary challenge in using Grignard reagents with amino acid substrates is their incompatibility with acidic protons, such as those on carboxylic acid and amine groups, as well as their reactivity towards ester functionalities. researchgate.netmasterorganicchemistry.com Therefore, a viable synthetic precursor for the target molecule would require protection of both the N-terminus (in this case, with a Boc group) and the C-terminus. A potential strategy involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with an electrophilic D-alanine derivative. The amino and carboxyl groups must be protected in a manner that is stable to the Grignard reagent. researchgate.net For instance, the reaction could proceed via nucleophilic addition to an imine or a related electrophilic center at the β-position of a suitably modified D-alanine scaffold.

The general mechanism involves the nucleophilic attack of the carbanion-like carbon from the Grignard reagent onto an electrophilic carbon center of the substrate. organic-chemistry.org The reaction of Grignard reagents with O-alkyl S-pyridin-2-yl thiocarbonates, for example, provides esters via chelation-stabilized intermediates. organic-chemistry.org While direct synthesis of the target compound via a Grignard reaction is not explicitly detailed in the provided literature, the principles of Grignard addition are fundamental in organic synthesis for creating sterically hindered structures like the 3,3-diphenyl moiety.

Table 1: General Reactivity of Grignard Reagents with Carbonyl Compounds

| Electrophile | Intermediate Product | Final Product (after workup) |

|---|---|---|

| Aldehyde | Alkoxide | Secondary Alcohol |

| Ketone | Alkoxide | Tertiary Alcohol |

| Ester | Ketone (reacts further) | Tertiary Alcohol |

This table illustrates the general reactivity patterns of Grignard reagents with various electrophiles, which is foundational to their application in complex organic synthesis. masterorganicchemistry.comorganic-chemistry.org

Catalytic Approaches in Diphenylalanine Derivative Synthesis

Modern peptide synthesis often employs catalytic methods and coupling reagents to form peptide bonds and create complex derivatives. The synthesis of diphenylalanine-containing peptides, for instance, utilizes standard solution-phase procedures with specific coupling agents to facilitate the reaction. acs.org

One common approach involves the use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). acs.orgnih.gov For example, the synthesis of a Boc-Dip-Dip-OMe peptide was achieved by reacting Boc-Dip-OH with the methyl ester of another diphenylalanine amino acid using HATU as the coupling agent. acs.orgnih.gov This methodology could be adapted to synthesize the target benzyl ester by coupling N-Boc-3,3-diphenyl-D-alanine with benzyl alcohol, although this is a direct esterification rather than a peptide bond formation.

More relevant to the formation of the core amino acid structure itself are catalytic cross-coupling reactions. While not a direct catalytic synthesis of the entire molecule, iodoalanine derivatives like N-Boc-3-iodo-L-alanine benzyl ester serve as versatile intermediates for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the introduction of various substituents at the β-position of the alanine (B10760859), demonstrating a powerful catalytic strategy for creating diverse amino acid derivatives.

Table 2: Example of a Catalyzed Coupling Reaction for a Diphenylalanine Derivative

| Reactant 1 | Reactant 2 | Coupling Agent | Solvent | Product |

|---|

This table is based on the reported synthesis of a diphenylalanine dipeptide, illustrating a typical catalytic coupling approach used for such derivatives. acs.orgnih.gov

C-H Functionalization Strategies for Amino Acid Derivatives

Direct C-H functionalization has emerged as a powerful and efficient strategy for synthesizing unnatural amino acids by modifying the side chains of readily available natural amino acids. rhhz.netmdpi.com This approach offers high atom- and step-economy by directly converting inert C-H bonds into new C-C or C-X bonds, bypassing the need for pre-functionalized substrates. rhhz.net

Palladium-catalyzed functionalization of β-C(sp³)-H bonds is particularly relevant for the synthesis of derivatives like N-Boc-3,3-diphenyl-D-alanine. rhhz.net This methodology often requires a directing group attached to the amino acid's N-terminus to guide the metal catalyst to a specific C-H bond. nih.gov For instance, N-phthaloylalanine derivatives bearing a 2-thiomethylaniline or an 8-aminoquinoline directing group have been successfully arylated at the β-position using phenyl iodide (PhI) in the presence of a palladium catalyst. nih.gov The use of an 8-aminoquinoline directing group can even facilitate the diarylation of methyl groups. nih.gov After the desired functionalization, the directing group is cleaved to yield the modified amino acid. nih.gov

While a direct diarylation of a D-alanine derivative to produce the target compound is a significant challenge, this strategy represents the cutting edge of amino acid modification. The process allows for the convergent synthesis of complex structures from simple starting materials. nih.gov Copper-catalyzed C-H functionalization has also been reported for the α-functionalization of glycine derivatives with nucleophiles like phenylboronic acid. pnas.org

Table 3: Examples of Palladium-Catalyzed β-C(sp³)-H Functionalization of Alanine Derivatives

| Substrate | Directing Group | Arylating Agent | Catalyst System | Product |

|---|---|---|---|---|

| N-Phthaloylalanine derivative | 2-thiomethylaniline | PhI | Pd catalyst, Base | Protected Phenylalanine derivative |

| Alanine derivative | 8-aminoquinoline | 1-iodooctane | Not specified | Alkylated alanine derivative |

This table summarizes findings on the C-H functionalization of various amino acid derivatives, demonstrating the versatility of this strategy for creating unnatural amino acids. rhhz.netnih.gov

Applications of N Boc 3,3 Diphenyl D Alanine Benzyl Ester in Peptide Chemistry

Integration into Peptide Synthesis Strategies

The utility of N-Boc-3,3-diphenyl-D-alanine benzyl (B1604629) ester in peptide synthesis is largely defined by its protecting groups: the N-terminal tert-butoxycarbonyl (Boc) group and the C-terminal benzyl (Bzl) ester. These groups allow for its controlled integration into growing peptide chains through established synthesis methodologies.

In Solid-Phase Peptide Synthesis (SPPS), an amino acid is covalently attached to a solid resin support, and the peptide chain is built step-by-step. The Boc/Bzl protection strategy is a classic approach in SPPS. seplite.com The N-Boc group of N-Boc-3,3-diphenyl-D-alanine benzyl ester serves as a temporary protecting group for the α-amino group. seplite.com It is stable under the conditions required for peptide bond formation but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to allow for the next amino acid to be coupled. seplite.com

The benzyl ester at the C-terminus, on the other hand, acts as a more permanent protecting group. seplite.com It remains intact during the repetitive acid-mediated deprotection of the N-Boc group throughout the synthesis cycles. The final peptide is cleaved from the resin support and the benzyl ester is removed simultaneously, typically using strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). seplite.com The use of this compound in SPPS allows for the precise insertion of the bulky diphenylalanine residue at a desired position within a peptide sequence.

Table 1: Protecting Groups in SPPS using this compound

| Protecting Group | Location on Amino Acid | Role in SPPS | Removal Conditions |

| Boc (tert-butoxycarbonyl) | N-terminus (α-amino group) | Temporary | Mild acid (e.g., TFA) |

| Bzl (Benzyl ester) | C-terminus (carboxyl group) | Semi-permanent | Strong acid (e.g., HF) |

Solution-phase peptide synthesis (SolPS) involves carrying out the reactions in a homogenous solvent system. While SPPS is often preferred for longer peptides, SolPS remains a valuable technique, particularly for the synthesis of short peptides or for large-scale production. nih.gov In this context, this compound is also a highly suitable building block. nih.gov

The synthesis proceeds by coupling the free carboxyl group of an N-Boc protected amino acid with the free amino group of another amino acid ester. nih.gov this compound can act as the C-terminal residue, where its Boc group is removed to present a free amine for coupling with the next incoming N-Boc-amino acid. Alternatively, it can be used as the incoming amino acid itself. The benzyl ester protects the C-terminus throughout the coupling steps. nih.gov The choice of solvents like dichloromethane (B109758) (DCM) is common in such syntheses. nih.gov After each coupling and deprotection step, the product is typically isolated and purified before proceeding to the next cycle. nih.gov

The incorporation of the 3,3-diphenyl-D-alanine residue into a peptide chain has a profound impact on its three-dimensional structure and stability. The two phenyl rings attached to the β-carbon of the amino acid introduce significant steric bulk. This bulkiness restricts the conformational freedom of the peptide backbone in the vicinity of the residue.

This conformational constraint can be exploited to induce specific secondary structures, such as turns or helical motifs. The D-configuration at the alpha-carbon is critical for directing the peptide into defined three-dimensional structures. Furthermore, the diphenylalanine structural motif itself is known for its high propensity to self-assemble into ordered nanostructures, a property that underscores its strong influence on molecular organization. researchgate.netnih.gov By forcing the peptide into a more rigid and defined conformation, the diphenylalanine residue can enhance the peptide's stability against enzymatic degradation by proteases, which often require a flexible substrate for binding and cleavage.

Design and Synthesis of Peptidomimetics Incorporating Diphenylalanine

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. wikipedia.org The use of unnatural amino acids is a cornerstone of peptidomimetic design. nih.gov

A key goal in peptidomimetic design is to replicate the bioactive conformation of a peptide, particularly the secondary structures like α-helices and β-turns that are often responsible for molecular recognition. nih.gov The conformationally restricted nature of the 3,3-diphenyl-D-alanine residue makes it an excellent tool for mimicking such structures. By incorporating this residue, chemists can create a rigid scaffold that orients the necessary side chains in a spatial arrangement that mimics the critical binding elements of a natural peptide. nih.gov For example, the steric hindrance from the diphenyl groups can force the peptide backbone to adopt a β-turn conformation, a common motif in protein-protein interactions. nih.gov

This compound is a prime example of a protected unnatural amino acid used in the synthesis of peptidomimetics. wikipedia.orgnih.gov The diphenylalanine core is not one of the 20 proteinogenic amino acids. Its incorporation into a peptide sequence results in a peptidomimetic with novel properties. The synthesis of these molecules follows the standard peptide coupling protocols, where the protected diphenylalanine derivative is introduced at the desired position in the sequence. nih.gov The resulting peptidomimetic often exhibits increased resistance to enzymatic hydrolysis and may have improved binding affinity and selectivity for its biological target due to the pre-organized conformation induced by the bulky unnatural residue. nih.gov

Role in the Synthesis of Biologically Active Peptides

As a Component in Enzyme Inhibitor Design

There is currently no specific data available in the reviewed scientific literature to populate a detailed discussion or data table regarding the use of this compound in the design and synthesis of enzyme inhibitors.

Contribution to Peptide-Based Therapeutic Agents

There is currently no specific data available in the reviewed scientific literature to populate a detailed discussion or data table regarding the contribution of this compound to specific peptide-based therapeutic agents.

N Boc 3,3 Diphenyl D Alanine Benzyl Ester As a Chiral Building Block

Utilization in Asymmetric Organic Reactions

The inherent chirality and steric bulk of N-Boc-3,3-diphenyl-D-alanine benzyl (B1604629) ester make it a powerful tool in the field of asymmetric organic reactions. Its D-configuration provides a fixed stereochemical reference point that can influence the stereochemical outcome of subsequent reactions, while the bulky diphenylmethyl group can effectively shield one face of a reactive intermediate, leading to high levels of diastereoselectivity.

Chiral Auxiliaries Derived from N-Boc-3,3-diphenyl-D-alanine Benzyl Ester

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired reaction, the auxiliary can be cleaved and ideally recycled. While direct derivatization of this compound into a widely used chiral auxiliary is not extensively documented in peer-reviewed literature, its structural motifs are analogous to those found in established auxiliaries. For instance, the core amino acid structure is a common feature in many successful chiral auxiliaries.

The general principle involves the attachment of the chiral auxiliary to a prochiral substrate, followed by a diastereoselective reaction, and subsequent removal of the auxiliary. The steric hindrance provided by the diphenylmethyl group in a hypothetical auxiliary derived from N-Boc-3,3-diphenyl-D-alanine would be expected to create a highly biased chiral environment, forcing an incoming reagent to approach from the less hindered face of the molecule. This strategy is commonly employed in reactions such as alkylations, aldol (B89426) additions, and Diels-Alder reactions.

| Reaction Type | General Role of a Chiral Auxiliary | Potential Influence of a Diphenylalanine-Derived Auxiliary |

| Asymmetric Alkylation | Controls the facial selectivity of enolate alkylation. | The bulky diphenylmethyl group would effectively block one face of the enolate, leading to high diastereoselectivity in the formation of a new stereocenter. |

| Asymmetric Aldol Reaction | Directs the stereoselective formation of syn or anti aldol adducts. | The rigid conformation imposed by the diphenylmethyl group could favor the formation of a specific enolate geometry, thereby controlling the stereochemical outcome of the aldol addition. |

| Asymmetric Diels-Alder Reaction | Influences the endo/exo selectivity and the facial selectivity of the cycloaddition. | The steric bulk would likely direct the approach of the dienophile to the less hindered face of the diene (or vice versa), resulting in a single major diastereomeric product. |

Ligand Design for Enantioselective Catalysis

Chiral ligands are essential components of enantioselective catalysis, where a small amount of a chiral metal-ligand complex can generate a large quantity of an enantiomerically enriched product. Amino acid derivatives are frequently used as scaffolds for the synthesis of chiral ligands. The nitrogen and oxygen atoms of the amino acid can coordinate to a metal center, creating a chiral environment around the catalytically active site.

Although specific ligands derived from this compound are not prominently featured in the literature, the synthesis of chiral β-aminophosphine ligands from other β-amino acid derivatives has been reported, and these have shown good catalytic activities. acs.org The development of a pincer-type ligand, where a central atom is held in a tridentate ligand, is another area of active research. rsc.org Given the structural features of N-Boc-3,3-diphenyl-D-alanine, it could serve as a precursor for the synthesis of novel P,N or N,N-type ligands. The bulky diphenylmethyl group would be expected to create a well-defined and sterically hindered chiral pocket around the metal center, which could lead to high levels of enantioselectivity in a variety of catalytic reactions, such as hydrogenation, hydroamination, and carbon-carbon bond-forming reactions. chinesechemsoc.orgchinesechemsoc.org

Construction of Complex Molecular Architectures

The synthesis of complex molecules, particularly those with multiple stereocenters and significant steric congestion, presents a formidable challenge in organic chemistry. This compound, with its pre-defined stereocenter and bulky substituents, serves as an excellent starting point for the construction of such intricate molecular architectures.

Synthesis of β,β-Disubstituted Alanines

The synthesis of unnatural amino acids, especially those with substitution at the β-position, is of great interest for their potential applications in medicinal chemistry and materials science. chemimpex.comnih.gov The direct alkylation of chiral alanine (B10760859) derivatives has been shown to be a feasible approach for the synthesis of α,β-dialkyl-phenylalanines. nih.gov

While there are no direct reports of using this compound to synthesize other β,β-disubstituted alanines, the existing diphenylmethyl group could potentially be modified. More commonly, this compound serves as a benchmark and a sterically demanding analogue in the development of new synthetic methodologies for β-amino acids. For instance, methods for the synthesis of β-alanine and its derivatives are actively being explored, including biological and chemical routes. frontiersin.orgmedchemexpress.com Efficient methods for the synthesis of N-Boc-β³-amino acid methyl esters from α-amino acids have also been developed, highlighting the importance of this class of compounds. nih.govrsc.org

Preparation of Sterically Hindered Chiral Molecules

The presence of the two phenyl groups on the β-carbon of this compound imparts significant steric bulk. This feature can be strategically employed to direct the stereochemical course of reactions and to construct molecules with a high degree of steric hindrance. Such sterically demanding molecules often exhibit unique physical and biological properties.

The incorporation of this building block into a peptide sequence, for example, would be expected to enforce a specific conformational constraint on the peptide backbone. This can be a valuable tool in the design of peptidomimetics with enhanced biological activity and stability. chemimpex.com The synthesis of complex natural products often requires the assembly of sterically congested fragments, and a building block like this compound could be instrumental in achieving this. For example, in the total synthesis of complex alkaloids, the stereochemical information embedded in a chiral building block is often used to set multiple stereocenters in the target molecule. nih.govnih.gov

Stereochemical Control in Synthesis of Advanced Intermediates

One of the most powerful applications of a chiral building block is its ability to control the stereochemistry of newly formed stereocenters in the synthesis of advanced intermediates. The D-configuration of this compound can be relayed through multiple synthetic steps to dictate the absolute stereochemistry of the final product.

The significance of stereochemical control is paramount in the synthesis of pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. The use of enantiomerically pure starting materials like this compound is a common strategy to ensure the enantiopurity of the final drug substance.

Research has demonstrated the importance of the D-configuration at the alpha-carbon of related amino acid derivatives in diastereoselective synthesis. This pre-existing stereocenter can influence the facial selectivity of reactions at adjacent positions, leading to the formation of a single diastereomer. For instance, in the synthesis of dipeptide β-turn mimetics, the stereochemistry of the starting pyroglutamic acid derivatives controls the diastereoselectivity of subsequent reactions. frontiersin.org Similarly, the D-configuration of this compound can be expected to exert a strong directing effect in the synthesis of complex intermediates, ensuring the desired stereochemical outcome. The synthesis of short α-/β-mixed peptides has shown that the stereochemistry of the starting amino acids is retained throughout the synthetic sequence. youtube.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysismdpi.comrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure and conformation of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, researchers can deduce the connectivity and spatial arrangement of atoms. Conformational analysis of similar N-capped diphenylalanine peptides has been a subject of research to understand their assembly and interaction in different solvent environments. rsc.org

Proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment of each hydrogen atom in the molecule. For this compound, the ¹H NMR spectrum is expected to exhibit characteristic signals corresponding to the protons of the tert-butoxycarbonyl (Boc) protecting group, the diphenylmethyl moiety, the benzyl ester group, and the amino acid backbone.

The protons of the two phenyl rings on the β-carbon and the benzyl ester's phenyl group would typically appear as a complex multiplet in the aromatic region (approximately 7.0-7.5 ppm). The benzylic protons of the ester group would likely resonate as a singlet or a pair of doublets around 5.0-5.2 ppm. The methine proton at the α-carbon is expected to show a signal that is coupled to the adjacent NH proton, with its chemical shift influenced by the neighboring functional groups. The nine equivalent protons of the Boc group's tert-butyl moiety would produce a sharp singlet at approximately 1.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl (C₆H₅)₂ & Benzyl C₆H₅ | 7.0 - 7.5 | Multiplet |

| Benzyl CH₂ | 5.0 - 5.2 | Singlet / AB quartet |

| α-CH | Variable | Doublet / Multiplet |

| NH | Variable | Doublet |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons of the ester and the carbamate (B1207046) (Boc group) are expected to resonate in the downfield region, typically between 155 and 175 ppm. The aromatic carbons of the three phenyl rings would generate a series of signals between 125 and 140 ppm. The quaternary carbon of the Boc group and the benzylic carbon of the ester would also have characteristic chemical shifts. The α- and β-carbons of the alanine backbone would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Group | Predicted Chemical Shift (ppm) |

|---|---|

| Ester C=O | 170 - 175 |

| Boc C=O | 155 - 160 |

| Aromatic C | 125 - 140 |

| Boc Quaternary C | ~80 |

| Benzyl CH₂ | ~67 |

| α-C | ~55-60 |

| β-C | ~50-55 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula, C₃₁H₃₅NO₄.

In addition to the molecular ion peak, the mass spectrum would exhibit a characteristic fragmentation pattern. Common fragmentation pathways for this molecule under electron ionization (EI) or electrospray ionization (ESI) would include the loss of the Boc group (a loss of 100 Da), the benzyl group (a loss of 91 Da), and cleavage of the ester bond. Analysis of these fragments provides further structural confirmation.

Table 3: Expected Mass Spectrometry Fragments

| Fragment | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 486.26 |

| [M-C₄H₈]⁺ | Loss of isobutylene (B52900) from Boc | 430.19 |

| [M-Boc]⁺ | Loss of the Boc group | 385.19 |

| [M-OBn]⁺ | Loss of the benzyloxy group | 378.18 |

| [CH(C₆H₅)₂]⁺ | Diphenylmethyl cation | 167.09 |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute stereochemistry. For a chiral molecule like this compound, single-crystal X-ray diffraction analysis would unambiguously confirm the D-configuration at the α-carbon.

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any isomers or impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quality control of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would typically be employed to determine its purity. Chiral HPLC can be used to confirm the enantiomeric excess of the D-isomer.

A typical setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape. The retention time of the compound under specific conditions is a key identifier, and the area of the peak is proportional to its concentration, allowing for quantitative purity assessment. Purity levels of ≥95% are often reported for commercially available N-Boc protected amino acids. researchgate.net

Table 4: Typical HPLC Analysis Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile/Water Gradient with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Spectroscopic and Structural Characterization in Research

Spectroscopic Methods

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that utilizes sub-2 µm particle columns to achieve enhanced separation efficiency, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). In the context of analyzing complex organic molecules such as protected amino acids, UPLC is an invaluable tool for assessing purity, monitoring reaction progress, and for chiral separations.

Hypothetical UPLC Method Parameters

Based on established methods for related compounds, a hypothetical UPLC method for the analysis of N-Boc-3,3-diphenyl-D-alanine Benzyl (B1604629) ester could be designed. The following interactive data table outlines potential parameters for such a method. Users can sort the table by clicking on the headers.

| Parameter | Value | Rationale |

| Column | Reversed-Phase C18, 1.7 µm particle size | C18 columns are standard for the separation of nonpolar to moderately polar compounds like N-Boc-3,3-diphenyl-D-alanine Benzyl ester. The small particle size is characteristic of UPLC and ensures high resolution. |

| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a common mobile phase additive that improves peak shape and ionization efficiency for mass spectrometry detection. |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid | Acetonitrile is a common organic solvent in reversed-phase chromatography, and its use in a gradient with water allows for the elution of compounds with a wide range of polarities. |

| Gradient | 5% to 95% Acetonitrile over 10 minutes | A gradient elution is necessary to effectively separate the target compound from potential impurities and starting materials. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a UPLC system that balances analysis time and system pressure. |

| Column Temperature | 40 °C | Maintaining a constant and elevated column temperature can improve peak shape and reproducibility. |

| Detection | UV at 254 nm and/or Mass Spectrometry (MS) | The phenyl groups in the compound allow for UV detection. MS detection would provide mass information for confirmation of identity and characterization of impurities. |

| Injection Volume | 1 µL | A small injection volume is typical for UPLC to prevent column overloading and maintain high resolution. |

Expected Research Findings

In a research setting, the application of such a UPLC method would aim to yield several key findings. The primary objective would be the determination of the purity of synthesized this compound. The high-resolution power of UPLC would allow for the separation of the main compound peak from any closely related impurities, such as byproducts from the synthesis or unreacted starting materials.

The following table summarizes the expected research findings from a UPLC analysis. This data is illustrative and based on the analysis of analogous compounds.

| Finding | Description |

| Retention Time | The specific time at which this compound elutes from the column under the defined conditions. This serves as an identifier for the compound in a given chromatographic run. |

| Purity Assessment | The area of the main peak relative to the total area of all peaks in the chromatogram, expressed as a percentage. This would quantify the purity of the sample. |

| Impurity Profiling | Identification and quantification of any minor peaks in the chromatogram. Coupled with mass spectrometry, the structures of these impurities could be elucidated. |

| Method Validation | Demonstration of the method's linearity, accuracy, precision, and robustness to ensure reliable and reproducible results. |

| Chiral Separation | With the use of a suitable chiral stationary phase, UPLC could be employed to separate the D- and L-enantiomers of N-Boc-3,3-diphenylalanine Benzyl ester, allowing for the determination of enantiomeric purity. |

The development and validation of a robust UPLC method are critical for the quality control of this compound used in further research and development, particularly in fields like peptide synthesis where the purity of building blocks is paramount.

Theoretical and Computational Studies of N Boc 3,3 Diphenyl D Alanine Benzyl Ester

Molecular Modeling and Conformational Analysis

Molecular modeling techniques, particularly conformational analysis, are essential for predicting the three-dimensional structure of N-Boc-3,3-diphenyl-D-alanine benzyl (B1604629) ester. The bulky diphenylmethyl and Boc groups, along with the benzyl ester, significantly restrict the molecule's conformational freedom, defining its shape and potential for interaction.

The preferred conformations of amino acid derivatives are dictated by the torsional angles of the backbone (phi, ψ) and side chains (χ). For N-Boc-3,3-diphenyl-D-alanine benzyl ester, the sheer size of the side chain dominates its conformational space.

In the solid state, crystal packing forces play a significant role. Studies on similar aromatic-rich dipeptides, such as those derived from diphenylalanine, reveal highly ordered structures stabilized by a network of noncovalent interactions. acs.org For instance, the crystal structure of a related Dip-Dip dipeptide shows an antiparallel β-sheet structure. acs.org This suggests that in a crystalline form, this compound would likely adopt a conformation that maximizes hydrogen bonding (primarily through the N-H of the carbamate) and π-π stacking interactions between its numerous phenyl rings.

In solution, the molecule would explore a broader range of conformations. Molecular mechanics calculations on dipeptide models of diphenylalanine have shown that its conformational preferences are sensitive to side-chain torsion. nih.gov These model peptides tend to adopt low-energy conformations characteristic of various regular structures, including α-helices and γ-turns. nih.gov For the single, protected amino acid ester, the preferred solution conformation would be a dynamic equilibrium of structures that balance intramolecular steric hindrance with favorable interactions, such as intramolecular hydrogen bonds and π-stacking. The bulky Boc and benzyl groups would further limit the accessible regions of the Ramachandran plot, favoring more extended or specific folded conformations.

Table 1: Predicted Dominant Interactions and Conformations

| State | Dominant Stabilizing Interactions | Predicted Conformation Type |

|---|---|---|

| Solid State | Intermolecular H-bonding, π-π stacking, van der Waals forces | Highly ordered, likely β-sheet-like packing in a crystal lattice. |

| Solution | Intramolecular H-bonding, π-π stacking, solvent interactions | Dynamic equilibrium of extended and folded (e.g., γ-turn like) structures. |

The diphenylmethyl group at the Cβ position is the defining feature of this molecule, exerting profound steric and electronic effects.

Steric Effects: The two phenyl rings create significant steric bulk, severely restricting the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds. This steric hindrance is a key tool in peptide design, used to induce specific secondary structures like turns or helices when incorporated into a peptide chain. nih.gov In the isolated molecule, this bulk forces the peptide backbone into a limited set of low-energy conformations to avoid clashes between the phenyl rings and the N-Boc and benzyl ester groups.

Electronic Effects: The phenyl rings are electron-rich systems capable of engaging in various non-covalent interactions. These include:

π-π Stacking: The aromatic rings can stack with each other or with the benzyl ester's phenyl ring, contributing to conformational stability.

Cation-π Interactions: The electron-rich face of the phenyl rings can interact favorably with cations.

CH-π Interactions: Hydrogen atoms from the aliphatic parts of the molecule can interact with the face of the phenyl rings.

Quantum Chemical Calculations

Quantum chemical methods, such as Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic properties, which are fundamental to its reactivity and spectroscopic signature.

DFT calculations can be used to determine the distribution of electrons within this compound and identify regions susceptible to chemical reaction. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO & LUMO: The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). For this molecule, the HOMO is expected to be localized on the electron-rich phenyl rings of the diphenylmethyl and benzyl ester groups. The LUMO is likely distributed across the carbonyl groups of the ester and the Boc-protecting group. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

Electrostatic Potential (ESP) Map: An ESP map would visually represent the electron density. It would show negative potential (red) around the oxygen atoms of the carbonyls, making them sites for electrophilic attack or hydrogen bond acceptors. Positive potential (blue) would be found around the amide proton (N-H), making it a hydrogen bond donor.

Table 2: Predicted Electronic Properties from Quantum Chemical Analogues

| Property | Predicted Location/Characteristic | Implication |

|---|---|---|

| HOMO | Phenyl rings | Nucleophilic character, site of oxidation. |

| LUMO | Carbonyl groups (ester and Boc) | Electrophilic character, site of reduction or nucleophilic attack. |

| Negative ESP | Carbonyl oxygen atoms | Hydrogen bond acceptor sites. |

| Positive ESP | Amide hydrogen atom | Hydrogen bond donor site. |

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net By calculating vibrational frequencies and chemical shifts for a given molecular geometry, researchers can assign experimental peaks to specific atomic motions or chemical environments.

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to specific bond stretches and bends. For this compound, key predicted signals would include the N-H stretch of the carbamate (B1207046), C=O stretches for both the Boc group and the benzyl ester, and various C-H and C=C stretches from the aromatic rings. Comparing simulated spectra of different conformers with experimental data can help identify the dominant conformation in a sample. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecule's conformation. For instance, the proximity of a proton to the face of a phenyl ring (anisotropic effect) would cause a significant upfield shift in its NMR signal. By matching calculated shifts for various possible conformations with the experimental spectrum, a detailed 3D structure in solution can be inferred.

Docking and Molecular Dynamics Simulations in Biological Contexts

When incorporated into a peptide, the unique structural features of this compound can be exploited in drug design. Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how such a modified peptide might bind to a biological target, like a protein. nih.govcambridge.org

Molecular Docking: Docking algorithms predict the preferred orientation of a ligand (the peptide) when bound to a receptor (the protein) to form a stable complex. The bulky and conformationally restricted nature of a diphenylalanine-containing peptide can be an advantage, as it reduces the conformational space that needs to be searched, potentially leading to higher binding affinity and specificity. nih.govrsc.org The phenyl rings can form favorable hydrophobic and π-stacking interactions within a protein's binding pocket.

Ligand-Receptor Interaction Modeling

Ligand-receptor interaction modeling, primarily through molecular docking, is a computational technique used to predict the preferred orientation of a molecule when bound to a specific receptor, as well as the strength of the interaction. While direct docking studies on this compound are not extensively documented in publicly available literature, the principles of such studies can be understood from research on structurally related compounds, such as other amino acid derivatives.

Molecular docking simulations are instrumental in identifying key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for the binding affinity and selectivity of a ligand. For instance, in studies of novel 3-phenyl-β-alanine-based oxadiazole analogs, molecular docking was employed to understand their binding modes within the active site of carbonic anhydrase II. mdpi.comresearchgate.net These studies revealed specific hydrogen bonding interactions with key residues like Thr199, Thr200, and Gln92, which were critical for the inhibitory activity of the compounds. researchgate.net

For this compound, a hypothetical docking study would involve defining the binding site of a target receptor and then computationally placing the molecule within this site in various possible conformations. The N-Boc protecting group and the benzyl ester are both bulky, sterically demanding moieties that would significantly influence the possible binding poses. The diphenylalanine core, with its two phenyl rings, offers potential for strong π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a receptor's binding pocket. The ester and carbamate groups are potential hydrogen bond acceptors, while the N-H group of the carbamate can act as a hydrogen bond donor.

The results of such a docking study would typically be presented in a table format, summarizing the binding energies and key interactions for the most favorable docking poses. An illustrative example, based on the type of data generated in docking studies of related compounds, is provided below.

| Parameter | Description | Exemplary Value (kcal/mol) | Interacting Residues (Hypothetical) |

| Binding Energy | The calculated free energy of binding between the ligand and the receptor. | -9.5 | - |

| Hydrogen Bonds | Hydrogen bonds formed between the ligand and receptor residues. | - | Gln92, Thr199 |

| Hydrophobic Interactions | Van der Waals and hydrophobic contacts. | - | Val121, Leu198 |

| π-π Stacking | Stacking interactions between aromatic rings. | - | Phe131 |

This table is illustrative and does not represent actual experimental data for this compound.

Conformational Dynamics in Constrained Environments

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and the energy associated with them. For a molecule like this compound, with its numerous rotatable bonds, the conformational landscape is complex.

Computational methods, particularly molecular dynamics (MD) simulations, are employed to study the conformational dynamics of such molecules. These simulations can model the movement of the molecule over time, providing insights into its flexibility and preferred shapes in different environments, such as in solution or within the constrained environment of a protein binding site.

Studies on diphenylalanine and its derivatives have shown that the self-assembly and resulting nanostructures are highly dependent on the conformation of the peptide building blocks. nih.gov The orientation of the side-chains and the peptide bond were found to be critical in determining the morphology and molecular packing of the assembled structures. nih.gov For this compound, the bulky Boc and benzyl groups would impose significant steric constraints, limiting the accessible conformational space compared to simpler dipeptides.

The conformational preferences of this compound can be characterized by key dihedral angles, and the energy of different conformers can be calculated. A summary of such theoretical data might look as follows:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Description |

| Global Minimum | 0.0 | ψ: 140, φ: -120, χ1: 60, χ2: -65 | The most stable, extended conformation in vacuum. |

| Local Minimum 1 | +1.2 | ψ: -60, φ: -70, χ1: 180, χ2: 70 | A more folded conformation. |

| Local Minimum 2 | +2.5 | ψ: 150, φ: 60, χ1: -70, χ2: 175 | An alternative extended conformation. |

This table is illustrative and based on general principles of conformational analysis; it does not represent specific experimental data.

These theoretical and computational studies are essential for building a comprehensive understanding of the structure-activity relationships of this compound, guiding the design of future analogs with potentially enhanced biological activities.

Synthesis and Research of Derivatives and Analogues

Modification of the Phenylalanine Backbone

Altering the fundamental diphenylalanine backbone is a key strategy for creating structural diversity. This includes introducing substituents at the α-carbon and changing the amino acid classification from an α-amino acid to a β-amino acid.

The introduction of a methyl group at the α-carbon of an amino acid results in an α,α-disubstituted amino acid (ααAA). These compounds are of significant interest because they can induce specific secondary structures, like helices and β-turns, in short peptides. acs.orgnih.gov However, the synthesis of α-methylated β,β-diphenylalanine is particularly challenging due to the significant steric hindrance imposed by the two bulky phenyl groups at the adjacent β-carbon. nih.govacs.orgresearchgate.net

Direct methylation of N-Boc-3,3-diphenyl-D-alanine is generally not feasible. Instead, synthetic strategies for α-methyl-α-amino acids typically rely on the alkylation of chiral templates or glycine (B1666218) equivalents to control stereochemistry. acs.org For a sterically demanding target like α-methyl-β,β-diphenylalanine, a potential route involves the asymmetric synthesis from an α-methyl-alanine derivative or the sequential alkylation of a chiral glycine imine. acs.org

General strategies for synthesizing sterically hindered ααAAs include:

Alkylation of Chiral Iminolactones: Chiral cyclic alanine-equivalent templates can be alkylated. acs.org This method benefits from a rigid transition state that enhances stereochemical control. acs.org

Alkylation of Nitroacetate (B1208598) Esters: Ethyl nitroacetate can be sequentially alkylated, followed by reduction of the nitro group to an amine and subsequent protection. acs.orgnih.govresearchgate.net This method has been successful for preparing highly hindered ααAAs. acs.orgnih.govresearchgate.net

Asymmetric Hydrogenation: Asymmetric hydrogenation of allylic amine derivatives of amino acids, mediated by chiral catalysts, can produce α-methylated products with high diastereoselectivity. nih.gov

The incorporation of such a sterically hindered residue into a peptide chain is also a significant challenge, often requiring specialized coupling reagents or the use of preformed symmetrical anhydrides to overcome the steric hindrance at the N-terminus. acs.orgresearchgate.netnih.gov

Homologation, the extension of the carbon backbone, converts an α-amino acid into its β-amino acid counterpart. These β-amino acid analogues are important in the design of peptidomimetics because they can form stable secondary structures and exhibit enhanced resistance to enzymatic degradation. rsc.org The synthesis of β-amino acids can be achieved through several established methods, with the Arndt-Eistert homologation being a classic approach that proceeds with retention of configuration. researchgate.net

A common pathway for this transformation involves the following steps:

Conversion of the N-protected α-amino acid to an acid chloride.

Reaction with diazomethane (B1218177) to form a diazoketone.

Wolff rearrangement in the presence of a nucleophile (e.g., water, alcohol) to yield the homologated β-amino acid or ester. researchgate.net

While effective, this method involves the use of diazomethane, which is toxic and explosive. Safer alternatives are actively being researched, including methods that avoid hazardous reagents like cyanides. rsc.orgrsc.org One such safer method involves a Wittig-type reaction followed by reduction, isomerization, and oxidative cleavage to achieve the two-carbon elongation from an α-amino acid to a β3-amino acid methyl ester. rsc.orgrsc.org

Research into analogues has also focused on dipeptides built from β,β-diphenyl-Ala-OH (Dip), a closely related structure. These aromatic-rich peptides self-assemble into highly ordered nanostructures, such as nanorods and laminated organizations. acs.orgnih.gov The doubled number of aromatic groups compared to standard diphenylalanine leads to a dense "aromatic zipper" network, resulting in materials with significantly improved mechanical rigidity and high piezoelectricity. acs.org

Table 1: Comparison of Self-Assembled Diphenylalanine (FF) and Diphenyl-Ala-OH (Dip) Derivatives

| Property | Diphenylalanine (FF) Nanotubes | Dip-Dip Assemblies |

|---|---|---|

| Young's Modulus | 19–27 GPa | ~70 GPa |

| Piezoelectric Coefficient (d₃₃) | ~18 pC/N | ~73 pC/N |

| Thermal Stability | - | Up to 360 °C |

| Reference | acs.org | acs.org |

Diversification of Protecting Groups

In peptide synthesis, the choice of protecting groups is critical for controlling reactivity and preventing unwanted side reactions. The N-Boc-3,3-diphenyl-D-alanine benzyl (B1604629) ester utilizes the tert-butoxycarbonyl (Boc) group for Nα-protection. The Boc group is stable to most nucleophiles and bases but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). monash.edursc.org

The development of derivatives often involves replacing the Boc group with other protecting groups to enable different synthetic strategies, particularly the concept of orthogonality, where different protecting groups can be removed under distinct conditions without affecting others. mdpi.com

Table 2: Common Nα-Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions | Strategy |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HF) | Boc/Bn |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild Base (e.g., Piperidine) | Fmoc/tBu |

| Benzyloxycarbonyl | Z | Catalytic Hydrogenation, HBr | Boc/Bn |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Orthogonal |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Orthogonal |

The most common alternative to the Boc/benzyl strategy is the Fmoc/tBu strategy. mdpi.com The Fmoc group is base-labile, allowing for an orthogonal protection scheme where acid-labile side-chain protecting groups (like tBu) remain intact during Nα-deprotection. rsc.org This is particularly advantageous in solid-phase peptide synthesis (SPPS). mdpi.com

Beyond Fmoc, more specialized protecting groups have been employed for specific applications. For instance, alkyne and azide (B81097) functionalities, known for their use in "click chemistry," have been used as N- and C-terminal capping groups for diphenylalanine derivatives. These groups can participate in weak intermolecular interactions that reinforce the stability of self-assembled peptide structures. For site-specific modifications, protecting groups like Dde and its analogue ivDde are useful as they are stable to both the acidic conditions of Boc removal and the basic conditions of Fmoc removal, but can be selectively cleaved using hydrazine.

Substitution of the Benzyl Ester Moiety

The benzyl ester in the parent compound serves as a protecting group for the carboxylic acid functionality. It is relatively stable but can be removed by methods such as catalytic hydrogenation. The substitution of this moiety is a key step in preparing derivatives for further reactions, such as peptide coupling.

A common transformation is the conversion of the benzyl ester to a more reactive or "activated" ester. This facilitates the formation of a peptide bond by making the carboxyl carbon more electrophilic. An example is the synthesis of the 2,3,5,6-tetrafluorophenyl (TFP) ester. In one study, N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine methyl ester was first synthesized, demethylated to the free acid, and then reacted with 2,3,5,6-tetrafluorophenol (B1216870) and a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form the TFP-activated ester. This activated ester could then be used directly in peptide synthesis, including for the introduction of a radiolabel.

Development of Phosphonate (B1237965) Analogues of Amino Acids

Phosphonate analogues of amino acids are compounds where the carboxyl group (-COOH) is replaced by a phosphonic acid group (-PO(OH)₂) or one of its esters. These analogues are significant because they can act as mimics of the tetrahedral transition state of peptide bond hydrolysis, making them potent enzyme inhibitors. acs.orgresearchgate.net

Diphenyl esters of α-aminoalkylphosphonic acids are particularly effective and highly selective irreversible inhibitors of serine proteinases. acs.orgacs.org The synthesis of these analogues typically involves the reaction of an aldehyde with benzyl carbamate (B1207046) and triphenyl phosphite (B83602) in acetic acid. nih.gov The resulting diphenyl phosphonate has two phenoxy groups that enhance the electrophilicity of the phosphorus atom. acs.org

When such an inhibitor binds to the active site of a serine protease (e.g., chymotrypsin), the active site serine residue attacks the phosphorus atom. acs.orgresearchgate.net This nucleophilic attack results in the release of a phenoxy leaving group and the formation of a stable, covalent bond between the enzyme and the phosphonate inhibitor, leading to irreversible inactivation. acs.org

Researchers have prepared diphenyl phosphonate analogues of various amino acids, including phenylalanine, to target specific proteases. acs.orgresearchgate.net This approach allows for the creation of highly specific enzyme inhibitors by tailoring the amino acid side chain to match the enzyme's substrate specificity. acs.org

Future Research Directions

Advancements in Stereoselective Synthesis of N-Boc-3,3-diphenyl-D-alanine Benzyl (B1604629) Ester

The synthesis of α,α-disubstituted amino acids with high enantiopurity remains a formidable challenge in organic chemistry. researchgate.net Future research in the stereoselective synthesis of N-Boc-3,3-diphenyl-D-alanine benzyl ester is expected to focus on developing more efficient and atom-economical catalytic methods. While classical approaches have laid a strong foundation, emerging trends point towards the use of novel organocatalytic and transition-metal-catalyzed reactions. nih.govnih.gov

Key areas of future investigation will likely include:

Asymmetric Hydrogenation: The development of novel chiral catalysts, particularly those based on earth-abundant metals like manganese, for the asymmetric hydrogenation of prochiral ketimine precursors is a promising avenue. nih.govnih.gov These methods offer the potential for high turnover numbers and excellent enantioselectivities, even with sterically demanding substrates. thieme-connect.com

Organocatalysis: The use of primary amino acids and their salts as organocatalysts for the asymmetric synthesis of quaternary carbon stereocenters is a rapidly growing field. nih.gov Future work will likely explore more sterically hindered primary amino acid catalysts to enhance enantioselectivity in reactions leading to diaryl-substituted amino esters. acs.org Chiral phosphoric acids and other Brønsted acids are also expected to play a significant role in novel catalytic strategies. nih.gov

Flow Chemistry: The integration of stereoselective synthesis methods into continuous flow systems offers advantages in terms of scalability, safety, and process control. thieme-connect.com Future research will likely focus on adapting existing catalytic systems and developing new ones that are amenable to flow conditions for the synthesis of this compound and its derivatives.

| Synthetic Strategy | Potential Future Development | Key Advantages |

| Asymmetric Hydrogenation | Novel earth-abundant metal catalysts (e.g., Manganese-based) | High efficiency, high enantioselectivity, sustainability. nih.govnih.gov |

| Organocatalysis | Development of more sterically hindered chiral primary amino acid catalysts. | Metal-free, environmentally benign, diverse catalytic modes. nih.govacs.org |

| Flow Chemistry | Integration of catalytic systems for continuous production. | Improved scalability, safety, and process control. thieme-connect.com |

Exploration of Novel Catalytic Transformations

Beyond its synthesis, this compound and its derivatives can serve as substrates for a variety of novel catalytic transformations, opening up new avenues for chemical innovation. Future research is anticipated to explore:

C-H Activation: The direct functionalization of the phenyl rings through transition-metal-catalyzed C-H activation presents an opportunity to introduce additional chemical diversity. This could lead to the synthesis of novel amino acid derivatives with tailored electronic and steric properties.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis offers a mild and efficient way to generate radical intermediates, which can then participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This could be applied to further modify the structure of the target compound.

Application in Advanced Materials Science

The unique structural features of this compound, particularly the bulky and rigid diphenylmethyl pendant group, make it an intriguing building block for the creation of advanced materials with novel properties. libretexts.orgwikipedia.org Future research in this area is projected to investigate:

Functional Polymers: The incorporation of this amino acid into polymer backbones could lead to the development of materials with unique thermal and mechanical properties. The pendant diarylmethyl groups can influence polymer chain packing and interchain interactions, potentially leading to materials with high glass transition temperatures and tailored viscoelastic properties. nih.gov Research into reactive polyesters with functional pendant groups is an emerging area where such amino acids could find application. nih.gov

Self-Assembling Peptidomimetics: Peptides and peptidomimetics containing diaryl-β-amino acids have been shown to self-assemble into smart materials like nanotubes and conductive ropes. researchgate.net Future work could explore the self-assembly properties of peptides incorporating this compound for applications in nanotechnology, drug delivery, and bioelectronics. researchgate.netslideshare.net

Surface Functionalization: Peptides that bind to specific inorganic materials are being developed for applications ranging from biosensors to microplastic remediation. nsf.gov The design of peptides containing this compound could be explored to modulate the binding affinity and specificity of these peptides to various surfaces.

| Material Type | Potential Application | Key Feature Conferred by the Amino Acid |

| Functional Polymers | High-performance plastics, specialty coatings | Enhanced thermal stability and mechanical strength due to bulky pendant groups. nih.govnih.gov |

| Self-Assembling Nanomaterials | Drug delivery, bioelectronics, catalysis | Controlled formation of nanostructures like tubes and fibers. researchgate.net |

| Surface-Binding Peptides | Biosensors, environmental remediation | Modulated affinity and specificity for inorganic surfaces. nsf.gov |

Deeper Computational Insight into Reactivity and Selectivity

Computational chemistry is becoming an indispensable tool in understanding and predicting the outcomes of chemical reactions and molecular interactions. For a molecule as complex as this compound, future computational studies will be crucial for:

Modeling Stereoselective Synthesis: Density Functional Theory (DFT) calculations can be employed to elucidate the transition states of catalytic reactions, providing insights into the origins of stereoselectivity. rsc.org This understanding can guide the rational design of more efficient and selective catalysts for the synthesis of the target compound and its analogues.

Conformational Analysis of Peptidomimetics: In silico conformational analysis of peptides containing this amino acid will be essential to predict their three-dimensional structures. nih.gov This knowledge is critical for understanding how these peptidomimetics interact with biological targets and for designing molecules with specific secondary structures, such as β-turns or helices. nih.govnih.gov

Predicting Material Properties: Molecular dynamics simulations can be used to model the behavior of polymers and self-assembling systems containing this amino acid, helping to predict their bulk properties and guide the design of new materials.

Development of Novel Peptide and Peptidomimetic Structures

The primary driver for research into this compound is its potential to create novel peptides and peptidomimetics with enhanced therapeutic properties. longdom.orgnih.gov Future research will continue to build on this foundation by:

Designing Conformationally Constrained Peptides: The incorporation of this α,α-disubstituted amino acid is a key strategy for restricting the conformational freedom of peptides, which can lead to increased receptor affinity and selectivity. researchgate.netnih.gov Future work will focus on the rational design of peptidomimetics that mimic specific bioactive conformations of natural peptides. researchgate.net

Improving Metabolic Stability: The steric hindrance provided by the diphenylmethyl group can protect the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life. nih.gov The development of peptidomimetic drugs with improved pharmacokinetic profiles will be a major focus of future research. longdom.orgnih.gov